molecular formula C2F6Hg B14153196 Bis(trifluoromethyl)mercury CAS No. 371-76-6

Bis(trifluoromethyl)mercury

Cat. No.: B14153196
CAS No.: 371-76-6
M. Wt: 338.60 g/mol
InChI Key: JBIKOPZNNQPZLH-UHFFFAOYSA-N
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Description

Bis(trifluoromethyl)mercury is an organomercury compound with the chemical formula Hg(CF₃)₂. It is known for its unique properties and reactivity, making it a valuable compound in various chemical processes and research applications. The compound consists of a mercury atom bonded to two trifluoromethyl groups, which impart distinct chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(trifluoromethyl)mercury can be synthesized through the pyrolysis of mercury trifluoroacetate and phenylmercury trifluoroacetate in the presence of potassium carbonate (K₂CO₃). This method yields this compound and phenyltrifluoromethylmercury in high yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves the use of mercury trifluoroacetate as a precursor, which is then subjected to pyrolysis under controlled conditions to produce the desired compound .

Mechanism of Action

The mechanism by which bis(trifluoromethyl)mercury exerts its effects involves the cleavage of the metal-metal bond and the formation of reactive intermediates. These intermediates can participate in various chemical reactions, leading to the formation of new compounds. The trifluoromethyl groups contribute to the compound’s reactivity and stability .

Comparison with Similar Compounds

Uniqueness: Bis(trifluoromethyl)mercury is unique due to its ability to serve as a source of difluorocarbene and its distinct reactivity with organometallic compounds. The presence of two trifluoromethyl groups imparts specific chemical properties that differentiate it from other similar compounds .

Properties

CAS No.

371-76-6

Molecular Formula

C2F6Hg

Molecular Weight

338.60 g/mol

IUPAC Name

bis(trifluoromethyl)mercury

InChI

InChI=1S/2CF3.Hg/c2*2-1(3)4;

InChI Key

JBIKOPZNNQPZLH-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)[Hg]C(F)(F)F

Origin of Product

United States

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